molecular formula C21H16O4 B600363 3',4'-Dimethoxy-beta-naphthoflavone CAS No. 136116-18-2

3',4'-Dimethoxy-beta-naphthoflavone

Cat. No.: B600363
CAS No.: 136116-18-2
M. Wt: 332.35
Attention: For research use only. Not for human or veterinary use.
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Description

3',4'-Dimethoxy-beta-naphthoflavone is a synthetic flavonoid derivative designed for advanced research on the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The AhR is a ligand-activated transcription factor that plays a critical role in a wide array of cellular processes, including xenobiotic metabolism, immune regulation, and cell proliferation . Its activity is implicated in various stages of tumorigenesis, making it a significant target for investigative oncology . Flavonoids are well-documented for their ability to interact with the AhR, with different derivatives exhibiting a spectrum of activities from agonist to antagonist or even selective modulatory functions . For instance, the structurally related compound 3',4'-dimethoxy-α-naphthoflavone is characterized as a Selective AhR Modulator (SAhRM) , suggesting that this compound may also produce gene- and context-specific effects on AhR-dependent processes. The strategic addition of methoxy groups at the 3' and 4' positions is a key structural feature known to influence the potency and specificity of flavones in inhibiting key cytochrome P450 enzymes, such as CYP1B1 . Researchers can utilize this compound to probe the complex mechanisms of AhR activation and to study its downstream effects on gene expression and cell fate in various experimental models. This product is intended for research purposes only and is not approved for use in humans or as a veterinary drug.

Properties

CAS No.

136116-18-2

Molecular Formula

C21H16O4

Molecular Weight

332.35

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Naphthoflavone Scaffolds for Academic Investigation

Laboratory Synthesis Pathways for Naphthoflavone Core Structures

The synthesis of the foundational naphthoflavone scaffold is a critical first step in accessing a diverse range of derivatives for academic investigation. Several established laboratory methods are employed to construct this core structure. One common approach involves the reaction of a naphthol with a substituted benzoic acid or its derivative. For instance, β-naphthoflavone (also known as 5,6-benzoflavone) can be synthesized through the condensation of 2-naphthol (B1666908) with benzoic acid. sigmaaldrich.com

Another versatile method is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) precursor. This pathway allows for the introduction of various substituents on both the naphthalene (B1677914) and phenyl rings by starting with appropriately substituted precursors. The chalcone (B49325) itself is typically synthesized via a Claisen-Schmidt condensation between a substituted 2-hydroxyacetonaphtone and a substituted benzaldehyde.

Furthermore, synthetic routes starting from 1-naphthol (B170400) can yield α-naphthoflavone derivatives. The choice of the starting naphthol isomer (1-naphthol or 2-naphthol) dictates the final annulation pattern of the resulting naphthoflavone. These fundamental synthetic strategies provide a robust platform for the subsequent elaboration and diversification of the naphthoflavone core.

Targeted Introduction of Alkoxy Substituents, Including Dimethoxy Moieties

The introduction of alkoxy groups, such as methoxy (B1213986) and dimethoxy moieties, onto the naphthoflavone scaffold is a key strategy for modulating the compound's physicochemical and biological properties. Specifically, the synthesis of 3',4'-Dimethoxy-beta-naphthoflavone involves the incorporation of two methoxy groups at the 3' and 4' positions of the B-ring.

This can be achieved by utilizing a starting material that already contains the desired substitution pattern. For example, in a synthesis analogous to the AFO reaction, 3,4-dimethoxybenzaldehyde (B141060) would be condensed with a suitable 2-hydroxyacetonaphtone to form the corresponding chalcone. Subsequent oxidative cyclization would then yield this compound.

Alternatively, direct methoxylation of a pre-formed naphthoflavone core can be accomplished, although this may present challenges regarding regioselectivity. Protecting group strategies may be necessary to direct the alkylation to the desired positions. The systematic name for 3',4'-Dimethoxy-β-naphthoflavone is 2-(3,4-dimethoxyphenyl)benzo[h]chromen-4-one, which clearly indicates the positions of the methoxy groups on the phenyl ring. The introduction of these methoxy groups has been shown to influence the molecule's interaction with biological targets. nih.gov

Advanced Derivatization for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR) of naphthoflavones, a wide array of derivatives are synthesized and evaluated. This involves systematically modifying different parts of the naphthoflavone scaffold and assessing the impact on its biological activity.

For instance, the introduction of various substituents on the B-ring of the naphthoflavone core has been a major focus of SAR studies. Research has shown that the position and nature of these substituents can significantly influence the compound's inhibitory potency against certain enzymes. researchgate.net For example, the addition of methoxy groups at different positions on the flavone (B191248) core has been shown to alter the inhibitory capacity towards cytochrome P450 enzymes. nih.gov

Enzymatic Modulation and Kinetic Characterization by 3 ,4 Dimethoxy Beta Naphthoflavone

Cytochrome P450 (CYP) Enzyme Inhibition and Induction

General information from non-peer-reviewed chemical datasheets suggests that 3',4'-dimethoxy-beta-naphthoflavone is a selective aryl hydrocarbon receptor (AhR) agonist, which implies a capacity to induce cytochrome P450 enzymes, particularly those in the CYP1 family. However, specific, verifiable data from peer-reviewed studies to support this characterization are not present in the current body of scientific literature.

CYP1 Family Isoforms (CYP1A1, CYP1A2, CYP1B1)

The parent compound, β-naphthoflavone (β-NF), is a potent AhR agonist that robustly induces CYP1A1 and CYP1A2. mdpi.com This induction is a key mechanism in its biological activity. drugbank.comnih.govmdpi.com The activity of naphthoflavone derivatives is highly dependent on their specific chemical structure, including the core scaffold (α- vs. β-naphthoflavone) and the substitution patterns. For instance, the isomer 3',4'-dimethoxy-alpha-naphthoflavone has been characterized as a selective AhR modulator (SAhRM) that exhibits minimal agonist activity for CYP1A1 induction, acting differently from what would be expected of a typical β-naphthoflavone derivative. This highlights that data cannot be extrapolated between isomers.

Inhibition Kinetics and Mechanism-Based Inhibition Profiling

There is no specific data available in peer-reviewed literature detailing the inhibition kinetics (e.g., IC₅₀, Kᵢ values) or mechanism-based inhibition profile of this compound towards CYP1A1, CYP1A2, or CYP1B1. Studies on other flavonoids, such as 3',4'-dimethoxy-5,7-dihydroxyflavone, have shown inhibitory activity against CYP1B1, but these compounds are structurally distinct from this compound, and their data cannot be applied.

Transcriptional Induction of CYP1 Family Enzymes

While chemical suppliers describe this compound as an inducer of CYP1A1 and CYP1A2 through AhR activation, no peer-reviewed studies have been found to quantify this effect or describe the transcriptional mechanism in detail for this specific compound. The induction of CYP1 enzymes by the parent compound, β-naphthoflavone, is well-established and proceeds via activation of the aryl hydrocarbon receptor (AhR). mdpi.commdpi.com

Other Cytochrome P450 Isoforms (e.g., CYP2C9, CYP3A4)

No peer-reviewed studies detailing the inhibitory or inductive effects of this compound on other cytochrome P450 isoforms, such as CYP2C9 or CYP3A4, were found. Research on other structurally different dimethoxy-flavonoids has indicated potential interactions with these enzymes, but this cannot be attributed to this compound.

Substrate Metabolism Alterations by CYP Modulation

Given the absence of data on how this compound modulates specific CYP enzymes, there is consequently no information available on how it alters the metabolism of known CYP substrates. For the parent compound β-naphthoflavone, its induction of CYP1A enzymes is known to increase the metabolism of a wide range of substrates. nih.gov

Modulation of Other Drug-Metabolizing Enzymes

The scientific literature lacks studies investigating the effects of this compound on other drug-metabolizing enzymes, such as Phase II enzymes (e.g., UDP-glucuronosyltransferases, sulfotransferases, glutathione (B108866) S-transferases). Studies on the parent compound, β-naphthoflavone, have shown it can induce UGTs, but in some models, it had no effect on enzymes like glutathione S-transferase or DT-diaphorase. nih.govmdpi.com Without specific research, the profile of this compound remains unknown.

Phase II Enzyme Interactions (e.g., UDP-glucuronosyltransferases, Glutathione S-transferases)

This compound is a synthetic flavonoid derivative and a selective agonist for the aryl hydrocarbon receptor (AhR). biosynth.com Its interaction with Phase II metabolic enzymes is a subject of scientific interest due to the central role of these enzymes in the detoxification of xenobiotics. However, detailed research specifically characterizing the interaction of this compound with UDP-glucuronosyltransferases (UGTs) and Glutathione S-transferases (GSTs) is not extensively available in publicly accessible scientific literature.

To provide context, the parent compound, beta-naphthoflavone (B1666907) (BNF), is a known modulator of Phase II enzymes. For instance, studies in human hepatoma HepG2 cells have shown that BNF can induce the expression of certain UGT isoforms. nih.gov Specifically, BNF treatment has been found to significantly increase the mRNA levels and activity of UGT1A1. nih.gov In the same cell line, BNF also influenced the kinetics of 4-methylumbelliferone (B1674119) glucuronidation, a process involving UGT1A6 and UGT1A9, by increasing the maximal reaction velocity (Vmax). nih.gov

Regarding Glutathione S-transferases, research on BNF in rat liver has indicated that it can alter the distribution and activity of various GST isoforms. nih.gov Treatment with BNF has been shown to reduce or eliminate the natural zonation of certain GST alpha-class subunits in the liver. nih.gov In studies with African catfish, exposure to BNF led to a significant inhibition of hepatic GST activities. nih.gov

It is important to emphasize that these findings relate to beta-naphthoflavone, and the specific effects of the 3',4'-dimethoxy substitution on these interactions have not been sufficiently elucidated in available research. The addition of methoxy (B1213986) groups could potentially alter the compound's affinity for receptors and enzymes, leading to different modulatory effects compared to the parent compound.

NAD(P)H:quinone oxidoreductase (NQO1) Induction

NAD(P)H:quinone oxidoreductase (NQO1) is a critical Phase II enzyme that protects cells against the harmful effects of quinones and oxidative stress. nih.gov The induction of NQO1 is a key mechanism for chemoprevention. While this compound is recognized as an activator of the AhR pathway, which is often linked to NQO1 induction, specific studies detailing its capacity to induce NQO1 are limited. biosynth.com

The induction of NQO1 by the parent compound, beta-naphthoflavone, is well-documented. BNF is considered a bifunctional inducer, meaning it can induce both Phase I and Phase II enzymes. nih.gov The induction of NQO1 by BNF is understood to be mediated through the AhR. nih.gov In rat liver, a significant induction of NQO1 activity has been observed following treatment with BNF. nih.gov The mechanism of NQO1 induction often involves the activation of the Antioxidant Response Element (ARE) in the gene's promoter region. nih.gov For some inducers, this process is mediated by the transcription factor Nrf2. jst.go.jp Some compounds, like BNF, can be metabolized by Phase I enzymes into products that then act as inducers of Phase II enzymes like NQO1. bohrium.com

The table below summarizes the findings for the parent compound, beta-naphthoflavone, which may serve as a contextual reference.

Enzyme/ProcessOrganism/Cell LineEffect of Beta-Naphthoflavone
UGT1A1 Human HepG2 cellsIncreased mRNA levels and activity nih.gov
GST Rat liverAltered acinar distribution of alpha-class subunits nih.gov
GST African Catfish (Clarias gariepinus)Inhibition of hepatic activity nih.gov
NQO1 Rat liverProfound induction of activity nih.gov
NQO1 F-344 Rat ProstateSignificant increase in enzymatic activity nih.gov

This table presents data for beta-naphthoflavone, not this compound, due to the lack of specific data for the latter.

The structural modifications in this compound compared to beta-naphthoflavone would likely influence its biological activity, including its potential to induce NQO1. However, without direct experimental evidence, the precise nature and extent of this induction remain to be determined.

Metabolism and Biotransformation Pathways of 3 ,4 Dimethoxy Beta Naphthoflavone

Identification of In Vitro Metabolites and Metabolic Fate in Cellular Systems

Detailed in vitro metabolic studies specifically identifying the metabolites of 3',4'-Dimethoxy-beta-naphthoflavone are not extensively documented in publicly available literature. However, based on the metabolism of its parent compound, β-naphthoflavone, and other methoxylated flavonoids, a general metabolic pathway can be postulated. The primary routes of metabolism for flavonoids involve hydroxylation and demethylation, followed by conjugation reactions.

For this compound, the initial biotransformation steps likely involve O-demethylation of the methoxy (B1213986) groups at the 3' and 4' positions of the phenyl ring, leading to the formation of hydroxylated metabolites. These reactions would produce 3'-hydroxy-4'-methoxy-β-naphthoflavone, 4'-hydroxy-3'-methoxy-β-naphthoflavone, and subsequently, the dihydroxy metabolite 3',4'-dihydroxy-β-naphthoflavone.

Further hydroxylation could also occur on the naphthyl or chromenone ring systems, although the phenyl ring substitutions are often more susceptible to metabolic attack. In cellular systems, these phase I metabolites would then be expected to undergo phase II conjugation. This involves the attachment of endogenous molecules such as glucuronic acid or sulfate (B86663) to the newly formed hydroxyl groups, a process that increases water solubility and facilitates excretion from the cell.

While specific data for this compound is limited, studies on structurally related compounds provide insight. For instance, the metabolism of other flavonoids in cell cultures and microsomal preparations consistently shows a pattern of hydroxylation and subsequent conjugation.

Role of Specific Enzymes in Compound Biotransformation

The biotransformation of this compound is intrinsically linked to the activity of cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases central to drug and xenobiotic metabolism. medchemexpress.com The parent compound, β-naphthoflavone, is a well-known and potent inducer of CYP1A enzymes, particularly CYP1A1 and CYP1A2, through activation of the aryl hydrocarbon receptor (AhR). biosynth.comnih.gov

The introduction of methoxy groups onto the flavonoid scaffold is known to influence the interaction with CYP enzymes. Research on various flavonoid derivatives has shown that methoxylation can alter the inhibitory potency and selectivity towards different P450 isoforms. mdpi.comnih.gov Specifically, the presence of 3',4'-dimethoxy groups on a flavone (B191248) structure has been associated with inhibitory activity against CYP1B1. nih.gov One study demonstrated that the addition of a 3',4'-dimethoxy moiety to 5,7-dihydroxyflavone resulted in a potent inhibitor of CYP1B1. nih.gov

Therefore, it is highly probable that the metabolism of this compound is primarily mediated by CYP1A1, CYP1A2, and CYP1B1. These enzymes would catalyze the initial O-demethylation and hydroxylation reactions. The compound itself is also expected to be an inducer of these same enzymes, creating a complex feedback loop where it can influence its own metabolism. The substitution with methoxy groups may also confer a degree of metabolic stability compared to unsubstituted flavonoids, potentially prolonging its biological activity.

Effects on Endogenous Substrate Metabolism and Xenobiotic Biotransformation in Preclinical Models

As a potent modulator of CYP1A enzymes, this compound is anticipated to have significant effects on the metabolism of both endogenous compounds and co-administered xenobiotics. The induction of CYP1A1 and CYP1A2 by its parent compound, β-naphthoflavone, has been shown to increase the metabolic clearance of a wide range of drugs. nih.govdrugbank.com This can lead to reduced efficacy of therapeutic agents that are substrates for these enzymes.

Preclinical studies using β-naphthoflavone have demonstrated its ability to alter the metabolism of various compounds. nih.govnih.gov For example, in rat models, administration of β-naphthoflavone leads to a rapid induction of hepatic CYP1A1 and CYP1A2 mRNA and a corresponding increase in enzyme activity. nih.gov This results in an accelerated metabolism of the inducer itself and other CYP1A substrates. nih.gov

Given its structural similarity, this compound would be expected to produce similar effects. By inducing CYP1A enzymes, it could enhance the metabolic activation of certain pro-carcinogens, but also promote the detoxification of other harmful chemicals. Furthermore, its potential to inhibit CYP1B1, an enzyme often overexpressed in tumor tissues, suggests a possible role in modulating the metabolism of endogenous hormones like estrogen and certain anticancer drugs within the tumor microenvironment. mdpi.com

The table below summarizes the potential interactions based on the known properties of related flavonoids.

Interacting Compound ClassAffected Enzyme(s)Potential Outcome of Interaction with this compound
Drugs metabolized by CYP1A2 CYP1A2Increased metabolism and clearance, potentially reducing drug efficacy.
Pro-carcinogens CYP1A1, CYP1B1Altered rate of metabolic activation or detoxification.
Endogenous Hormones (e.g., Estradiol) CYP1B1Potential inhibition of metabolism, leading to altered hormone levels.

It is important to note that while these effects are predicted based on the behavior of structurally similar compounds, detailed preclinical studies on this compound are necessary to confirm these interactions and to fully characterize its metabolic profile and impact on xenobiotic biotransformation.

Cellular and Preclinical Biological Activities of 3 ,4 Dimethoxy Beta Naphthoflavone

Effects on Gene Expression and Transcriptional Regulation in Cellular Models

3',4'-Dimethoxy-α-naphthoflavone (DiMNF) has been identified as a selective aryl hydrocarbon receptor (AHR) modulator (SAhRM). researchgate.netnih.gov Unlike typical AHR agonists, SAhRMs like DiMNF are characterized by their ability to separate the anti-inflammatory activities of the AHR from the induction of xenobiotic metabolism genes. nih.govbiosynth.com This selective activity stems from its capacity to suppress inflammatory gene expression while having minimal agonist effect on Dioxin-Response Element (DRE)-dependent gene transcription. researchgate.netresearchgate.net

DiMNF demonstrates significant repressive activity against gene expression induced by inflammatory cytokines. researchgate.netmedchemexpress.com In human hepatoma (Huh7) cells, pretreatment with DiMNF effectively suppresses the induction of the acute phase gene Serum Amyloid A1 (SAA1) following stimulation with the pro-inflammatory cytokine Interleukin-1 beta (IL-1β). researchgate.netmedchemexpress.com This highlights its potential as an anti-inflammatory agent. nih.govmedchemexpress.com

Furthermore, microarray studies identified the complement system as a target of SAhRM activity. biosynth.com Subsequent investigations confirmed that DiMNF significantly represses the IL-1β-mediated induction of several complement factor genes in Huh7 cells, including Complement C3, C4, C1S, and C1R, at both the mRNA and protein levels. biosynth.commedchemexpress.commedchemexpress.com This suppression of cytokine-mediated gene expression occurs through a non-DRE-dependent mechanism, a hallmark of its SAhRM profile. researchgate.netbiosynth.com

Table 1: Effect of DiMNF on Cytokine-Mediated Gene Expression in Huh7 Cells
Target GeneInducing StimulusEffect of DiMNF (10 µM)Reference
SAA1IL-1βSignificant Suppression of mRNA Induction researchgate.netmedchemexpress.com
C3IL-1βSignificant Repression of mRNA and Protein biosynth.commedchemexpress.com
C4IL-1βSignificant Reduction of mRNA Induction medchemexpress.commedchemexpress.com
C1SIL-1βSignificant Reduction of mRNA Induction medchemexpress.commedchemexpress.com
C1RIL-1βSignificant Reduction of mRNA Induction medchemexpress.commedchemexpress.com

The primary mechanism by which DiMNF regulates inflammatory mediators is through its selective activation of the AHR. biosynth.com It is part of a class of AHR ligands developed to harness the AHR's anti-inflammatory potential without triggering the DRE-mediated transcription of genes like CYP1A1, which are involved in metabolizing xenobiotics. nih.gov Studies show that while DiMNF is a competitive AHR ligand, it exhibits minimal agonist activity for inducing CYP1A1 mRNA expression compared to potent agonists. researchgate.netbiosynth.com This dissociation allows DiMNF to repress the expression of inflammatory mediators, such as acute-phase proteins and complement factors, which are key components of the inflammatory response. nih.govbiosynth.com The ability to suppress these mediators suggests that SAhRMs could be applied to ameliorate inflammatory disorders. biosynth.com

Influence on Cellular Signaling Pathways (e.g., NF-κB, ERK)

The principal signaling pathway influenced by 3',4'-Dimethoxy-α-naphthoflavone is the Aryl Hydrocarbon Receptor (AHR) pathway. nih.govbiosynth.com DiMNF functions as a competitive AHR ligand with an IC50 of 21 nM. medchemexpress.com Upon binding, however, it acts as an apparent antagonist with minimal agonist activity. researchgate.netmedchemexpress.com

The classical AHR signaling pathway involves the ligand binding to the cytosolic AHR, causing it to translocate to the nucleus, heterodimerize with the AHR Nuclear Translocator (ARNT), and bind to DRE sequences in the promoter regions of target genes, thereby inducing their transcription. nih.gov DiMNF binds to the AHR but fails to effectively promote the binding of the AHR/ARNT complex to DRE probes. researchgate.netbiosynth.com This lack of DRE-mediated activity is crucial to its function as a SAhRM. nih.gov

While research on DiMNF has focused on the AHR pathway, the AHR is known to engage in cross-talk with other signaling pathways, including NF-κB. nih.govscholaris.ca The anti-inflammatory effects of DiMNF, such as the suppression of cytokine-induced genes, are likely mediated through these non-canonical, DRE-independent AHR activities, which may involve protein-protein interactions that modulate the activity of other transcription factors like NF-κB. nih.gov However, direct studies detailing the specific effects of DiMNF on the NF-κB or ERK signaling pathways are not extensively documented in the available literature. Its anti-inflammatory actions are primarily attributed to its unique modulation of the AHR signaling cascade. nih.govbiosynth.com

Preclinical In Vitro Studies on Cellular Processes (e.g., Cell Viability in Mechanistic Contexts)

Preclinical in vitro studies have investigated the effects of 3',4'-Dimethoxy-α-naphthoflavone on cellular processes such as cell viability, particularly in cancer cell lines. In one study, DiMNF (referred to as CHEMBL2) was evaluated for its effect on the viability of the human breast cancer cell line MCF-7. biointerfaceresearch.com The MTT cell viability assay showed that DiMNF caused a dose-dependent inhibition of cell viability after 24 hours of treatment. biointerfaceresearch.com

In another study, the cytotoxicity of DiMNF was assessed in Huh7 human liver cells. researchgate.net Using an MTT assay, DiMNF showed no significant short-term cytotoxicity at concentrations up to 10 µM over a 48-hour period. researchgate.net This suggests that the effects on cell viability may be cell-type specific.

Table 2: Dose-Dependent Effect of DiMNF on MCF-7 Cell Viability
Concentration (µM)% Cell Viability (Mean ± SD)Reference
0 (Control)100 ± 0.0 biointerfaceresearch.com
10~90 ± 3.0 biointerfaceresearch.com
20~82 ± 2.5 biointerfaceresearch.com
40~68 ± 2.0 biointerfaceresearch.com
80~55 ± 1.5 biointerfaceresearch.com
100~48 ± 1.0 biointerfaceresearch.com
Data are approximated from graphical representations in the source material.

These findings indicate that DiMNF can impact cell viability, a crucial cellular process, with the extent of this effect varying by cell type and concentration. researchgate.netbiointerfaceresearch.com

Advanced Analytical and Biochemical Methodologies in 3 ,4 Dimethoxy Beta Naphthoflavone Research

Spectroscopic and Chromatographic Techniques for Metabolite Characterization

The characterization of 3',4'-Dimethoxy-beta-naphthoflavone and its metabolites relies heavily on the resolving power of chromatographic techniques coupled with the structural elucidation capabilities of spectroscopy. High-performance liquid chromatography (HPLC) is a cornerstone for separating the parent compound from its various metabolic products within a biological matrix. mdpi.comnih.gov This technique, often used in conjunction with mass spectrometry (LC-MS), allows for the precise identification and quantification of these molecules. mdpi.comsysrevpharm.org

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, particularly for the analysis of volatile or derivatized metabolites. mdpi.comsysrevpharm.org Nuclear magnetic resonance (NMR) spectroscopy provides unparalleled detail regarding the molecular structure of the parent compound and its metabolites, offering a non-destructive method for analysis. nih.gov The synthesis of related compounds, such as 3′-methoxy-α-naphthoflavone, has been characterized using 1H NMR and mass spectrometry, providing a reference for the identification of metabolic products. nih.gov

These techniques are instrumental in creating a comprehensive metabolic profile, which is essential for understanding the biotransformation pathways of this compound within a biological system.

Enzyme Activity Assays (e.g., EROD, MROD, PROD)

Enzyme activity assays are critical for determining the functional impact of this compound on drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. sigmaaldrich.com Commonly used assays include:

Ethoxyresorufin-O-deethylase (EROD): This assay is a sensitive marker for the activity of CYP1A1 and, to a lesser extent, CYP1A2. mdpi.comnih.gov The assay measures the conversion of ethoxyresorufin to the highly fluorescent product resorufin. acs.org

Methoxyresorufin-O-demethylase (MROD): This assay is relatively specific for CYP1A2 activity and also measures the production of resorufin. mdpi.comnih.gov

Pentoxyresorufin-O-depentylase (PROD): This assay is often used to measure the activity of CYP2B enzymes.

Studies have shown that flavone (B191248) derivatives can significantly inhibit the activity of various P450 enzymes. For instance, the introduction of methoxy (B1213986) groups into the flavone structure can lead to active inhibitors of P450 1B1. mdpi.com Research on 3',4'-dimethoxyflavone (B191118) demonstrated its ability to inhibit TCDD-induced EROD activity in human breast cancer cells, indicating its antagonistic effect on the aryl hydrocarbon receptor (AhR) pathway that regulates CYP1A1 expression. researchgate.net

Table 1: Enzyme Assays in Flavonoid Research

AssayTarget Enzyme(s)SubstrateProductRelevance to this compound Research
ERODCYP1A1, CYP1A2EthoxyresorufinResorufinTo assess the compound's potential to induce or inhibit CYP1A1/2 activity, which is regulated by the AhR.
MRODCYP1A2MethoxyresorufinResorufinTo specifically evaluate the interaction with CYP1A2.
PRODCYP2B familyPentoxyresorufinResorufinTo determine the selectivity of the compound's effects on different CYP subfamilies.

Receptor Ligand Binding Assays and Reporter Gene Systems

To understand how this compound exerts its effects at the molecular level, receptor ligand binding assays and reporter gene systems are indispensable. Competitive ligand binding assays are used to determine if a compound can bind to a specific receptor, such as the aryl hydrocarbon receptor (AhR). nih.govresearchgate.net In these assays, the compound of interest competes with a known radiolabeled or fluorescently tagged ligand for binding to the receptor. Such studies have validated that 3',4'-dimethoxy-α-naphthoflavone (a related compound) is an AHR ligand. nih.govresearchgate.net

Reporter gene assays are subsequently used to assess the functional consequence of this binding. nih.gov These systems typically involve a cell line that has been genetically engineered to contain a reporter gene (e.g., luciferase) under the control of a specific response element, such as the dioxin-response element (DRE) for the AhR. nih.gov If the compound binds to the receptor and activates it, the reporter gene is expressed, and its product can be easily measured. Research has shown that 3',4'-dimethoxy-α-naphthoflavone exhibits minimal agonist activity in DRE-dependent reporter assays, suggesting it acts as a selective AhR modulator (SAhRM). nih.govresearchgate.net

Molecular Docking and Molecular Dynamics Simulations

Computational methods like molecular docking and molecular dynamics (MD) simulations provide valuable insights into the interaction between this compound and its target proteins at an atomic level. scispace.com Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, helping to understand the binding mode and affinity. researchgate.net For instance, docking studies have suggested that 3',4'-dimethoxy-α-naphthoflavone adopts a unique orientation within the AhR ligand-binding pocket. nih.gov

Molecular dynamics simulations then provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and conformational changes. researchgate.netnih.gov These simulations can help to refine the binding poses predicted by docking and provide a more detailed understanding of the intermolecular interactions driving the binding process.

Gene Expression Analysis Techniques (e.g., Quantitative PCR, Microarray)

To investigate the downstream effects of this compound on cellular function, researchers employ gene expression analysis techniques. Quantitative polymerase chain reaction (qPCR) is a highly sensitive method used to measure the expression levels of specific genes of interest. researchgate.net For example, qPCR has been used to analyze the mRNA expression of AhR target genes like CYP1A1, CYP1B1, and SAA1 in response to treatment with 3',4'-dimethoxy-α-naphthoflavone. nih.govresearchgate.net

Microarray analysis allows for a broader, genome-wide assessment of changes in gene expression. scholaris.ca This technique can identify entire pathways and networks of genes that are affected by the compound. Microarray studies with a non-DRE binding AHR mutant have helped to identify potential targets of selective AhR modulators. nih.gov

Table 2: Gene Expression Analysis in Flavonoid Research

TechniqueDescriptionApplication in this compound Research
Quantitative PCR (qPCR)Measures the amount of a specific mRNA transcript in a sample in real-time.To quantify the expression of specific target genes like CYP1A1, CYP1B1, and inflammatory markers in response to the compound. nih.govresearchgate.net
MicroarraySimultaneously measures the expression levels of thousands of genes.To obtain a global view of the changes in gene expression profiles induced by the compound and identify novel cellular pathways affected. nih.govscholaris.ca

Western Blotting and Immunochemical Detection Methods

While gene expression analysis reveals changes at the mRNA level, Western blotting and other immunochemical methods are used to detect and quantify changes in protein levels. nih.gov Western blotting involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. This technique has been used to confirm the expression of proteins like complement factor C3 in response to treatment with 3',4'-dimethoxy-α-naphthoflavone. nih.gov

In Vitro Cell Culture Models (e.g., Hepatic Microsomes, Recombinant Enzymes, Cell Lines)

A variety of in vitro cell culture models are essential for studying the metabolism and mechanism of action of this compound in a controlled environment.

Hepatic Microsomes: These are subcellular fractions prepared from the liver that are enriched in drug-metabolizing enzymes, particularly the cytochrome P450s. accegen.comtandfonline.com They are widely used to study the in vitro metabolism of compounds.

Recombinant Enzymes: Using enzymes that are produced through recombinant DNA technology allows for the study of a specific enzyme's role in the metabolism of a compound in isolation.

Cell Lines: Immortalized cell lines, such as the human hepatoma cell line Huh7, provide a convenient and reproducible system for studying a compound's effects on cellular processes like gene expression and receptor activation. nih.govresearchgate.net Human breast cancer cell lines like MCF-7 and T47D have also been instrumental in studying the AhR antagonist activity of related flavones. researchgate.net

These in vitro models are crucial for initial screening and detailed mechanistic studies before moving to more complex in vivo models.

Future Research Trajectories and Academic Significance of 3 ,4 Dimethoxy Beta Naphthoflavone

Elucidation of Unexplored Molecular Targets and Pathways

The primary known molecular target for naphthoflavone derivatives is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics. Beta-naphthoflavone (B1666907) itself is a potent AhR agonist, inducing the expression of cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2. drugbank.comnih.govnih.gov However, the introduction of methoxy (B1213986) groups at the 3' and 4' positions of the flavone (B191248) B-ring, as seen in 3',4'-dimethoxyflavone (B191118), has been shown to confer AhR antagonist properties. nih.gov This compound was found to inhibit the transformation of the AhR to its nuclear binding form and block the induction of CYP1A1 activity. nih.gov

This dichotomy between the parent compound and its dimethoxy derivative underscores the critical need to elucidate the precise interaction of 3',4'-Dimethoxy-beta-naphthoflavone with the AhR. Future research should aim to determine whether this specific compound acts as an agonist, antagonist, or a selective AhR modulator (SAhRM). A SAhRM is a compound that can differentially regulate AhR-dependent gene expression, a highly desirable characteristic for therapeutic development.

Beyond the AhR, the vast and largely unexplored landscape of potential molecular targets for this compound presents a significant research opportunity. Flavonoids are known to interact with a multitude of cellular proteins, including protein kinases, transcription factors, and enzymes involved in inflammatory and metabolic pathways. nih.govshd-pub.org.rs Future studies should, therefore, employ a broad-based screening approach to identify novel binding partners and signaling cascades affected by this compound.

Table 1: Potential Molecular Targets for Flavonoid Derivatives

Target Class Specific Examples Potential Effect of Modulation
Transcription Factors Aryl hydrocarbon Receptor (AhR), NF-κB, AP-1 Regulation of gene expression related to xenobiotic metabolism, inflammation, and cell proliferation
Protein Kinases PI3K, Akt, MEK, Cdk2, Cdk4 Control of cell survival, growth, and cell cycle progression nih.gov
Metabolic Enzymes Cytochrome P450s (CYP1A1, CYP1B1), NAD(P)H:quinone oxidoreductase (NQO1) Alteration of xenobiotic and endogenous compound metabolism nih.govnih.gov

| Cell Cycle Proteins | Cyclin D1, Cyclin A | Regulation of cell cycle checkpoints nih.govnih.gov |

Development of Advanced Methodologies for Mechanistic Insight

To unravel the complex mechanisms of action of this compound, the application of advanced research methodologies is paramount. The limitations of traditional biochemical assays necessitate the adoption of more sophisticated techniques to gain a comprehensive understanding of its cellular effects.

Computational approaches, such as virtual screening and molecular docking, represent a powerful first step in identifying potential protein targets. nih.gov By creating a three-dimensional model of this compound, researchers can screen large databases of protein structures to predict binding affinities and modes of interaction. This in silico approach can significantly narrow down the list of potential targets for experimental validation.

For cellular studies, high-throughput screening (HTS) of compound libraries against various cell lines and reporter gene assays can provide valuable information on the biological activities of this compound. Furthermore, modern "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, can offer a global view of the cellular response to treatment with this compound, revealing changes in gene expression, protein levels, and metabolic profiles.

To validate direct binding interactions, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed. nih.gov These methods provide quantitative data on the binding affinity and thermodynamics of the interaction between this compound and its molecular targets.

Table 2: Advanced Methodologies for Studying Flavonoid-Protein Interactions

Methodology Application Information Gained
Computational Modeling Virtual screening, molecular docking Prediction of potential protein targets and binding modes nih.gov
High-Throughput Screening (HTS) Cellular assays, reporter gene assays Identification of biological activities and affected pathways
Omics Technologies Genomics, transcriptomics, proteomics, metabolomics Global analysis of cellular responses to the compound
Biophysical Techniques Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) Quantitative measurement of binding affinity and thermodynamics nih.gov

| Chemical Probes | Synthesis of tagged flavonoid derivatives | Identification of direct binding partners in complex biological systems nih.gov |

Potential as a Biochemical Probe or Tool Compound in Biological Systems

The potential for this compound to act as a selective modulator of the AhR or other signaling pathways positions it as a valuable biochemical probe or tool compound. A tool compound is a well-characterized molecule with high potency and selectivity for a specific target, which can be used to investigate the function of that target in biological systems.

Should this compound be identified as a potent and selective AhR antagonist, it could be instrumental in dissecting the physiological and pathological roles of the AhR in various cellular processes, independent of the effects of broad-spectrum agonists or antagonists. For instance, it could be used to study the involvement of AhR in immune responses, development, and carcinogenesis.

Furthermore, the synthesis of derivatized versions of this compound, for example, by incorporating a fluorescent tag or a reactive group for covalent labeling, could enable the identification of its direct binding partners in a cellular context. nih.gov These chemical biology approaches are powerful tools for target deconvolution and for mapping the interaction networks of small molecules.

The academic significance of developing this compound as a tool compound lies in its potential to facilitate new discoveries in fundamental biology. By providing a means to selectively perturb specific signaling pathways, it can help to elucidate the complex interplay between different cellular processes and contribute to a deeper understanding of human health and disease.

Q & A

Basic Research Questions

Q. How can researchers detect and quantify 3',4'-Dimethoxy-beta-naphthoflavone in biological samples?

  • Methodological Answer : Utilize solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for sample preparation, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Ensure glassware is deactivated with dimethyldichlorosilane to minimize analyte adsorption. Spiked internal standards (e.g., deuterated analogs) improve quantification accuracy. Validation should include recovery tests and calibration curves in relevant matrices like microsomal fractions or cell lysates .

Q. What experimental protocols are recommended for studying cytochrome P450 (CYP) induction by this compound?

  • Methodological Answer : Administer the compound (e.g., 3 µmol/L for 48 hours in vitro) to model systems (e.g., rat hepatocytes). Post-treatment, isolate liver microsomes and quantify CYP isoforms via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and immunoblotting with isoform-specific antibodies. Catalytic activity assays using substrates like 7-ethoxyresorufin (for CYP1A1) or warfarin (for CYP2C isoforms) should corroborate induction levels. Spectral analysis (e.g., CO-difference spectra) confirms functional CYP content .

Advanced Research Questions

Q. How can researchers design experiments to distinguish the selective aryl hydrocarbon receptor (AHR) modulation of this compound from canonical AHR agonists?

  • Methodological Answer : Perform competitive ligand-binding assays using radiolabeled AHR ligands (e.g., [³H]-TCDD) to determine binding affinity. Use DRE (dioxin-response element)-driven luciferase reporter assays in HepG2 or Huh7 cells to assess transcriptional activity. Compare cytokine-mediated suppression of non-DRE targets (e.g., complement factor C3) via qPCR and ELISA, ensuring parallel negative controls (e.g., AHR-null cells). Predictive molecular docking can further elucidate ligand-receptor interactions .

Q. How to reconcile contradictory data on CYP isoform induction profiles across studies?

  • Methodological Answer : Conduct immunochemical characterization (e.g., crossed immunoelectrophoresis) to quantify isoform-specific induction. Compare catalytic activities toward diverse substrates (e.g., benzo[a]pyrene vs. ethylmorphine) to identify isoform selectivity. Consider interspecies variability (e.g., rat vs. human CYP isoforms) and coexposure to other inducers (e.g., phenobarbital), which may suppress or synergize effects. Normalize data to spectrally determined total CYP content to control for methodological discrepancies .

Q. What methodologies are suitable for assessing this compound’s role in endothelial-derived hyperpolarizing factor (EDHF) release?

  • Methodological Answer : Use a bioassay system with cultured porcine coronary endothelial cells as donors and vascular smooth muscle cells as detectors. Under nitric oxide/cyclooxygenase inhibition (e.g., L-NAME + diclofenac), measure membrane potential changes via patch-clamp electrophysiology after agonist stimulation (e.g., bradykinin). Validate EDHF identity using P450 inhibitors (clotrimazole) and synthetic epoxyeicosatrienoic acids (EETs) as positive controls. Induce P450 activity pre-treatment with 3 µmol/L β-naphthoflavone for 48 hours to enhance EDHF synthesis .

Q. How to optimize electrophoretic mobility shift assays (EMSAs) for studying AHR-DNA binding inhibition by this compound?

  • Methodological Answer : Prepare nuclear extracts from treated cells and incubate with ³²P-labeled DRE probes. Include excess unlabeled DRE oligonucleotides to confirm binding specificity. Compare EMSA results with α-naphthoflavone (partial agonist) and TCDD (full agonist) to contextualize inhibitory efficacy. Combine with supershift assays using AHR-specific antibodies to verify complex identity .

Data Analysis and Interpretation

Q. How to validate the specificity of this compound’s anti-inflammatory effects in transcriptional studies?

  • Methodological Answer : Perform RNA sequencing or microarray analysis on AHR wild-type vs. mutant cell lines (non-DRE binding). Focus on complement factor C3 and acute-phase genes (e.g., SAA1) as non-canonical targets. Confirm protein-level suppression via Western blot and functional assays (e.g., C3-dependent phagocytosis). Use siRNA-mediated AHR knockdown to establish mechanism dependency .

Q. What statistical approaches address variability in P450 catalytic activity measurements?

  • Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to cluster isoforms by substrate specificity. Use ANOVA with post-hoc correction (e.g., Tukey’s test) to compare treatment groups. Normalize activity rates to immunoquantified isoform levels to distinguish induction efficiency from intrinsic enzyme activity .

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